molecular formula C26H28N2O7 B11012599 3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxy-4-methyl-2H-chromen-2-one

3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxy-4-methyl-2H-chromen-2-one

Cat. No.: B11012599
M. Wt: 480.5 g/mol
InChI Key: PEUKNTRCGNKUHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxy-4-methyl-2H-chromen-2-one is a complex organic molecule that features a combination of several functional groups, including a chromenone core, a piperazine ring, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxy-4-methyl-2H-chromen-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxy-4-methyl-2H-chromen-2-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxy-4-methyl-2H-chromen-2-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxy-4-methyl-2H-chromen-2-one: is unique due to its combination of a chromenone core with a benzodioxole and piperazine moiety. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds .

Properties

Molecular Formula

C26H28N2O7

Molecular Weight

480.5 g/mol

IUPAC Name

3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-6,7-dimethoxy-4-methylchromen-2-one

InChI

InChI=1S/C26H28N2O7/c1-16-18-11-22(31-2)23(32-3)13-21(18)35-26(30)19(16)12-25(29)28-8-6-27(7-9-28)14-17-4-5-20-24(10-17)34-15-33-20/h4-5,10-11,13H,6-9,12,14-15H2,1-3H3

InChI Key

PEUKNTRCGNKUHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.